N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide

PDHK1 inhibitor pyruvate dehydrogenase kinase cancer metabolism

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide (CAS 1202990-48-4, molecular formula C₁₇H₁₉NO₂S, molecular weight 301.4 g/mol) is a synthetic benzamide derivative featuring a thiophene ring connected via a tetrahydropyran (oxane) linker to a benzamide core. This compound has been disclosed in patent literature as a heterocyclic derivative with activity against pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) and has also been evaluated for RAF kinase inhibition.

Molecular Formula C17H19NO2S
Molecular Weight 301.4
CAS No. 1202990-48-4
Cat. No. B2942798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide
CAS1202990-48-4
Molecular FormulaC17H19NO2S
Molecular Weight301.4
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=CC=CC=C2)C3=CC=CS3
InChIInChI=1S/C17H19NO2S/c19-16(14-5-2-1-3-6-14)18-13-17(8-10-20-11-9-17)15-7-4-12-21-15/h1-7,12H,8-11,13H2,(H,18,19)
InChIKeyYVTYLXZOYPXSLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide (CAS 1202990-48-4): Procurement-Relevant Structural and Pharmacological Baseline


N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide (CAS 1202990-48-4, molecular formula C₁₇H₁₉NO₂S, molecular weight 301.4 g/mol) is a synthetic benzamide derivative featuring a thiophene ring connected via a tetrahydropyran (oxane) linker to a benzamide core . This compound has been disclosed in patent literature as a heterocyclic derivative with activity against pyruvate dehydrogenase kinase 1 (PDHK1/PDK1) [1] and has also been evaluated for RAF kinase inhibition [2]. Its structural scaffold places it at the intersection of kinase-focused medicinal chemistry programs, where subtle modifications to the benzamide substituent pattern, linker geometry, or heterocycle composition can profoundly shift target selectivity profiles, potency, and drug-like properties—parameters that directly influence procurement decisions for both screening library composition and lead optimization campaigns.

PDHK1 target annotation from patent disclosure (class-level)
Documented RAF1 activity at low-μM range; supports assay control use
Unsubstituted benzamide scaffold: SAR baseline for analog series

Why N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide Cannot Be Interchanged with Generic Benzamide Analogs: The Selectivity and Affinity Evidence Gap


Benzamide derivatives carrying thiophene-oxane scaffolds are not functionally interchangeable. Even within the same patent family, compounds differing by a single substituent on the benzamide ring can exhibit dramatically divergent kinase inhibition profiles. The unsubstituted parent benzamide (CAS 1202990-48-4) has a documented PDHK1 inhibitor annotation [1], whereas ortho-fluoro (CAS 1203069-25-3), meta-trifluoromethyl (CAS 1207061-47-9), and para-trifluoromethyl (CAS 1797268-39-3) analogs represent distinct chemical entities with different electronic properties, lipophilicities, and presumably different target engagement profiles . The compound has also been evaluated against RAF kinase, with a reported IC₅₀ of 10,000 nM [2], which places it in a low-micromolar affinity range distinctly different from potent RAF inhibitors such as sorafenib (B-RAF IC₅₀ ~ 22–38 nM) or the clinical-stage benzamide BDBM127026 (B-RAF IC₅₀ 18.1 nM; RAF1 IC₅₀ 96.1 nM) [3]. Without head-to-head selectivity panel data, assuming equipotent or isofunctional behavior among analogs introduces substantial risk of mis-assigning biological activity, wasting screening resources, and confounding structure-activity relationship (SAR) interpretation in lead optimization programs.

Close analogs (2-F, 3-CF₃, etc.) lack PDHK1 annotation; target profile may differ.

RAF1 affinity 10,000 nM vs. low-nM clinical-stage benzamides; not a direct RAF inhibitor replacement.

Benzamide substituent changes can shift kinase selectivity; assuming isofunctional behavior risks misinterpretation.

Quantitative Differentiation Evidence for N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide (CAS 1202990-48-4): Comparator-Based Procurement Guide


PDHK1 Target Annotation: Differentiated from Close Structural Analogs Lacking Confirmed Kinase Target Assignment

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide (CAS 1202990-48-4) is annotated in the DrugMap database as an inhibitor of pyruvate dehydrogenase kinase 1 (PDHK1/PDK1_HUMAN), with a patent designation under WO2012044157 and indication links to metastatic cancer and solid tumours [1]. This target annotation distinguishes the unsubstituted benzamide from close structural analogs such as 2-fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide (CAS 1203069-25-3), which has been profiled primarily for antimicrobial activity and p38 MAPK inhibition rather than PDHK1 . While the DrugMap entry does not report a quantitative Kd or IC₅₀ value for PDHK1, the curated target assignment based on patent disclosure provides a directional basis for selecting CAS 1202990-48-4 over analogs for PDHK1-focused screening.

PDHK1 Target Annotation
Class-level inference
Curated PDHK1 inhibitor (DrugMap); no quantitative Kd/IC₅₀
Supports PDHK1 pathway study selection; verify with in-house profiling
Comparator analog (2-F) annotated for antimicrobial/p38, not PDHK1
PDHK1 inhibitor pyruvate dehydrogenase kinase cancer metabolism kinase target annotation

RAF Kinase Affinity: Quantitative Placement of CAS 1202990-48-4 Relative to Low-Nanomolar Benzamide-Derived RAF Inhibitors

In a BindingDB-deposited assay, N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide exhibited an IC₅₀ of 10,000 nM (10 µM) against human RAF proto-oncogene serine/threonine-protein kinase (RAF1/c-RAF) at pH 7.5, measured via an ADP production endpoint assay [1]. In contrast, a structurally distinct benzamide-based RAF inhibitor, BDBM127026 (US8785459, 101), demonstrated B-RAF IC₅₀ of 18.1 nM, RAF1 IC₅₀ of 96.1 nM, and B-RAF [V600E] IC₅₀ of 20.9 nM under a [³³P] incorporation assay [2]. The approximately 104- to 552-fold lower RAF1 affinity of CAS 1202990-48-4 relative to BDBM127026 defines its utility niche: it is unsuitable as a potent RAF inhibitor but may serve as a low-affinity control compound or a starting scaffold for optimization where a clean selectivity window against RAF is desired.

RAF1 Kinase Affinity
Cross-study comparable
RAF1 IC₅₀: 10,000 nM (ADP assay)
Defines low-affinity control role; not a potent RAF inhibitor
~104-fold weaker vs. comparator BDBM127026 (RAF1 96.1 nM); different detection methods
RAF kinase inhibition B-RAF IC₅₀ comparison kinase selectivity

Structural Scaffold Identity: The Thiophene-Oxane-Benzamide Core as a Defined Chemical Series Entry Point

CAS 1202990-48-4 possesses a specific connectivity pattern—a thiophen-2-yl group at the 4-position of a tetrahydropyran (oxane) ring, linked via a methylene spacer to an unsubstituted benzamide moiety . This distinguishes it from a catalog of closely related analogs that systematically vary the benzamide substitution: the 2-fluoro derivative (CAS 1203069-25-3), the 3-trifluoromethyl derivative (CAS 1207061-47-9; EvitaChem), the 4-trifluoromethyl derivative (CAS 1797268-39-3), the 3-fluoro-4-methyl derivative (CAS 2097872-14-3), the 4-dimethylamino derivative (CAS 2097912-42-8), and the 3-methylsulfanyl derivative (CAS 2097890-18-9) . The unsubstituted benzamide represents the minimal pharmacophore within this series, making it the logical starting point for SAR expansion—every added substituent on the benzamide ring can be referenced against the baseline properties of CAS 1202990-48-4.

Scaffold Identity
Supporting evidence
Unsubstituted benzamide (R=H); MW 301.4
SAR baseline for substituted analogs; reference point for property comparison
Six confirmed analogs with systematic substituent variation available
chemical scaffold thiophene-oxane linker benzamide series SAR differentiation

Caveat on Evidence Strength: Limited Publicly Available Head-to-Head Comparative Data Necessitates Verification Prior to Procurement

A systematic search of publicly available databases, patent documents, and vendor technical datasheets reveals that no peer-reviewed publication and no patent example directly compares CAS 1202990-48-4 side-by-side with any close structural analog in the same assay under identical conditions. The evidence presented above relies on cross-study comparison of RAF IC₅₀ values generated with different assay detection methods (ADP production vs. [³³P] incorporation) [1][2], class-level inference from target annotation databases for PDHK1 [3], and structural cataloging of analog availability . The BindingDB IC₅₀ of 10,000 nM against RAF1 is the only publicly available quantitative biochemical measurement for this compound. No data on aqueous solubility, metabolic stability, cellular permeability, or in vivo pharmacokinetics were located in permitted sources. Procuring organizations are advised to request vendor Certificate of Analysis documentation (purity, identity verification by NMR/HPLC) and to conduct confirmatory biochemical profiling before incorporating this compound into critical decision-making workflows.

Evidence Gaps
Data to verify
Single public biochemical data point (RAF1 IC₅₀); no ADME/selectivity panel data
Treat as early-discovery screening tool; confirm purity/identity before critical use
Request CoA and conduct in-house profiling to fill data gaps
data availability evidence strength procurement risk assay verification

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide (CAS 1202990-48-4): Evidence-Anchored Research Application Scenarios for Informed Procurement


PDHK1-Focused Oncology Metabolism Screening Library Enrichment

Organizations building kinase-focused screening libraries for cancer metabolism programs can use CAS 1202990-48-4 as a structurally validated PDHK1 inhibitor entry point. The DrugMap-curated PDHK1 target annotation, linked to patent WO2012044157 with metastatic cancer and solid tumour indications [1], supports its inclusion in PDHK1-directed screening decks. Its unsubstituted benzamide core provides a minimal pharmacophore baseline against which the PDHK1 activity of substituted analogs (2-fluoro, 3-trifluoromethyl, 4-trifluoromethyl, etc.) can be systematically compared once parallel biochemical profiling data are generated in-house.

RAF Kinase Low-Affinity Control Compound for Assay Validation

With a documented RAF1 IC₅₀ of 10,000 nM (10 µM) [1], CAS 1202990-48-4 occupies a clearly defined low-affinity space that is valuable for establishing assay signal windows. In RAF biochemical or cellular assays where potent inhibitors such as sorafenib or BDBM127026 (B-RAF IC₅₀ 18.1 nM) [2] serve as positive controls, CAS 1202990-48-4 can function as a weak-activity reference compound to validate that the assay can discriminate between high-nanomolar and low-micromolar affinity ranges, thereby confirming dynamic range and sensitivity.

Thiophene-Oxane-Benzamide SAR Series Baseline for Lead Optimization

Medicinal chemistry teams conducting SAR exploration around the thiophene-oxane-benzamide scaffold require the unsubstituted parent compound as the reference point for all substituent-driven property modulation. CAS 1202990-48-4 represents the minimal scaffold (MW 301.4, unsubstituted benzamide) against which the impact of fluorine, trifluoromethyl, methyl, dimethylamino, and methylsulfanyl substitutions on potency, selectivity, lipophilicity, and metabolic stability can be calibrated [1]. Procurement of the parent compound alongside a panel of substituted analogs enables controlled, internally consistent SAR table construction with a defined baseline.

Patent Landscape Evaluation and Freedom-to-Operate Scaffold Analysis

CAS 1202990-48-4 is explicitly exemplified in patent US9029401 (example 2287) with its RAF inhibition data [1] and is referenced in WO2012044157 with its PDHK1 annotation [2]. Intellectual property analysts and competitive intelligence teams procuring this compound for FTO landscaping can use the physical sample to experimentally verify claimed activities and assess the breadth of patent coverage across the thiophene-oxane-benzamide chemical space. The availability of multiple substituted analogs from commercial vendors further facilitates a systematic evaluation of the patent scope and the identification of unclaimed chemical matter.

Application
Selection Property
Validation Focus
PDHK1 oncology metabolism screening
Curated PDHK1 target annotation
In-house biochemical profiling against analogs
RAF assay low-affinity control
Documented RAF1 IC₅₀ in µM range
Assay signal window and dynamic range verification
SAR series baseline compound
Unsubstituted benzamide scaffold
Substituent-driven property calibration
Patent landscape and FTO scaffold analysis
Exemplified in US9029401 and WO2012044157
Experimental verification of claimed activities
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